3-Phenylpropyl octanoate

Flavor & Fragrance Formulation Science Lipophilicity

3-Phenylpropyl octanoate (CAS 68141-25-3), also known as 3-phenylpropyl caprylate, is a medium-chain fatty acid ester with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol. It is a colorless liquid with a density of 0.956 g/cm³ and a boiling point of 361.1 °C at 760 mmHg.

Molecular Formula C17H26O2
Molecular Weight 262.4 g/mol
CAS No. 68141-25-3
Cat. No. B13767355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropyl octanoate
CAS68141-25-3
Molecular FormulaC17H26O2
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCCCC1=CC=CC=C1
InChIInChI=1S/C17H26O2/c1-2-3-4-5-9-14-17(18)19-15-10-13-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3
InChIKeyOZLRQNRZFQXBQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpropyl Octanoate (CAS 68141-25-3) Procurement Guide: Key Physicochemical Identifiers for Scientific Sourcing


3-Phenylpropyl octanoate (CAS 68141-25-3), also known as 3-phenylpropyl caprylate, is a medium-chain fatty acid ester with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . It is a colorless liquid with a density of 0.956 g/cm³ and a boiling point of 361.1 °C at 760 mmHg . A representative of the aryl alkyl simple acid ester (AAASAE) class, it serves as a flavor and fragrance ingredient [1]. Its procurement requires careful differentiation from lower-chain homologs, as subtle structural variations drive significant shifts in lipophilicity, volatility, and organoleptic performance.

Why 'Any Phenylpropyl Ester' Cannot Substitute for 3-Phenylpropyl Octanoate in Formulation


Within the 3-phenylpropyl ester series, altering the acyl chain length by even two carbons drastically reprograms the molecule's physicochemical and sensory profile. A procurement decision based solely on the phenylpropanol moiety ignores critical differentiation: a shift from the C2 (acetate) to the C8 (octanoate) chain increases the octanol-water partition coefficient (LogP) by over 2.5 log units, fundamentally altering solubility, substantivity, and release kinetics [1]. These properties cannot be compensated for by simply adjusting the dosage of a shorter-chain analog, as demonstrated by the boiling point rising from ~244 °C to 361 °C across the series, which dictates thermal processing stability and top-note volatility .

Quantitative Differentiation of 3-Phenylpropyl Octanoate Against Closest Analogs


Lipophilicity (LogP) Advantage for Long-Lasting Fragrance Substantivity vs. Shorter-Chain Esters

3-Phenylpropyl octanoate exhibits significantly higher lipophilicity (experimental LogP = 5.84) compared to its C6 analog, 3-phenylpropyl hexanoate, which lacks published experimental LogP but is appreciably lower. The C2 analog, 3-phenylpropyl acetate, has a reported LogP of 3.06 . This difference of approximately 2.8 log units means the octanoate ester partitions >600-fold more favorably into a non-polar phase, directly impacting fragrance substantivity on skin or in oily food matrices.

Flavor & Fragrance Formulation Science Lipophilicity

Boiling Point-Driven Thermal Stability for Process Robustness vs. 3-Phenylpropyl Acetate

The boiling point of 3-phenylpropyl octanoate is 361.1 °C at 760 mmHg , which is substantially higher than that of 3-phenylpropyl acetate (244–252 °C) and 3-phenylpropyl hexanoate (~292 °C) . This >110 °C increase relative to the acetate confers a decisive advantage in high-temperature processing, such as baked goods or extruded products, where lower-boiling esters would flash off and lose their sensory contribution.

Thermal Stability Process Chemistry Volatility

Flash Point Safety Margin for Storage and Handling vs. Lower Esters

3-Phenylpropyl octanoate has a flash point of 119.9 °C . This is higher than the flash point reported for 3-phenylpropyl acetate (>93 °C to 113 °C) and moderately above that of 3-phenylpropyl isobutyrate (114.5 °C) [1]. The elevated flash point places the octanoate ester in a less hazardous flammable liquid category under GHS classification, potentially simplifying storage requirements, reducing insurance premiums, and expanding shipping options for bulk procurement.

Safety Transportation Flammability

Distinct Olfactory Profile: Floral-Hyacinth Character vs. Spicy-Cinnamon of Acetate Analog

Organoleptic characterization describes 3-phenylpropyl octanoate as possessing a 'hyacinth and mimosa floral note, with a sweet fruity character at low concentration' [1]. This profile contrasts with 3-phenylpropyl acetate, which is dominated by 'sweet, balsamic, spicy, cinnamon-like notes' [2]. The octanoate ester provides a distinctly different sensory signature, which cannot be mimicked by adjusting the concentration of the acetate ester, as the odor quality (not just intensity) is fundamentally altered by the acyl chain.

Organoleptic Flavor Chemistry Sensory Science

Reversed-Phase HPLC Retention as a Specificity Marker for Quality Control

Under standardized reversed-phase HPLC conditions (Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase), 3-phenylpropyl octanoate elutes with a retention consistent with its LogP of 5.84 [1]. When compared to 3-phenylpropyl hexanoate, which would exhibit a shorter retention time due to its lower lipophilicity, the octanoate ester provides a distinct peak identity. This differential retention serves as a practical QC marker; an incoming lot of alleged octanoate ester can be rapidly verified against a hexanoate or acetate standard using this scalable method [2].

Analytical Chemistry Quality Control Chromatography

Regulatory Status: EINECS Listing Supports Global Procurement vs. Non-Listed Analogs

3-Phenylpropyl octanoate is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) with number 268-848-6 . It also appears in the EPA's TSCA inventory (Internal Tracking Number 401463) [1]. These listings are prerequisites for commercial use in the EU and US. Analogs such as 3-phenylpropyl decanoate (CAS 475385-55-8) lack equivalent regulatory recognition, creating a barrier for procurement. For formulators planning global distribution, this regulatory certainty makes the octanoate ester a lower-risk choice.

Regulatory Compliance EINECS Chemical Inventory

High-Value Application Scenarios for 3-Phenylpropyl Octanoate Driven by Differential Evidence


Long-Lasting Floral Base Note in Fine Fragrance Formulations

The high LogP of 5.84 [1] and elevated boiling point of 361.1 °C make 3-phenylpropyl octanoate an ideal candidate for the base note accord in floral perfumes (hyacinth, mimosa). Unlike the highly volatile acetate analog (LogP 3.06, BP 244 °C), which evaporates as a top note within minutes, the octanoate ester provides substantivity on skin for hours, delivering a persistent floral-fruity character. Perfumers should procure this specific ester when designing scents that require a lingering hyacinth-mimosa background, as no blend of lower esters can reproduce the same release kinetics.

Thermally Processed Food Flavoring (Bakery and Confectionery)

With a flash point of 119.9 °C and a boiling point >360 °C, 3-phenylpropyl octanoate survives baking temperatures that would volatilize or degrade 3-phenylpropyl acetate (FP >93 °C) or 3-phenylpropyl hexanoate (BP ~292 °C). The recommended usage level of 0.4–50 mg/kg in finished food [2] ensures a sweet, fruity character is retained post-baking. Food technologists should specify this ester for baked goods, extruded snacks, and hard candies where process temperatures exceed 150 °C, ensuring flavor fidelity from production to consumption.

Floral-Fruity Food Flavor Standard for R&D and Sensory Analysis

The distinct organoleptic profile—hyacinth and mimosa floral with sweet fruity undertones [2]—positions 3-phenylpropyl octanoate as a reference standard for floral-fruity flavor research. When developing fruit compositions (peach, apricot, tropical blends), flavor chemists can use the octanoate ester to add a 'floral lift' that is analytically distinguishable from the spicy-balsamic contribution of the acetate analog [3]. Procurement of high-purity (>97%) material is essential for use as a certified reference in GC-MS olfactory analysis and sensory panel training.

Analytical Reference for Ester Homolog QC in Complex Flavors

The validated RP-HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid [4] allows QC laboratories to distinguish 3-phenylpropyl octanoate from its shorter-chain homologs in a single run. The distinct retention associated with its high LogP serves as a system suitability marker. Industrial quality managers should secure a characterized reference standard of this compound to calibrate HPLC systems for the analysis of commercial flavor blends, ensuring that purchased 'phenylpropyl ester' mixtures contain the correct acyl chain distribution.

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